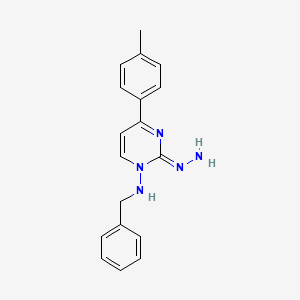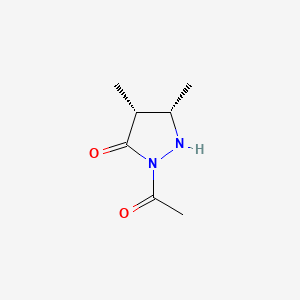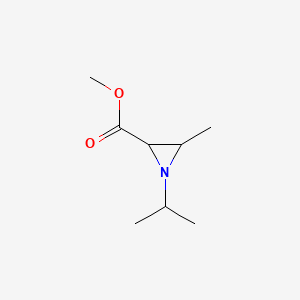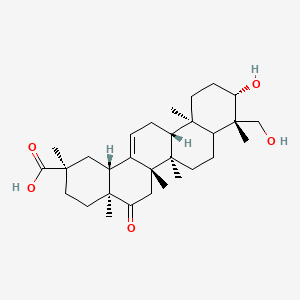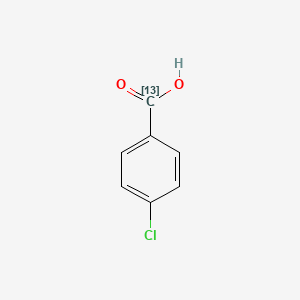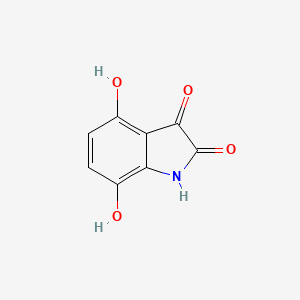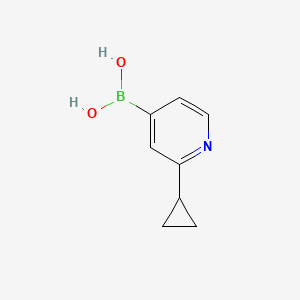
(2-环丙基吡啶-4-基)硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Cyclopropylpyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C8H10BNO2. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
科学研究应用
(2-Cyclopropylpyridin-4-yl)boronic acid has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of (2-Cyclopropylpyridin-4-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the SM cross-coupling reaction, (2-Cyclopropylpyridin-4-yl)boronic acid interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by (2-Cyclopropylpyridin-4-yl)boronic acid is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption . Its lipophilicity, as measured by Log Po/w (iLOGP), is 0.0 , suggesting that it may have good bioavailability.
Result of Action
The result of the action of (2-Cyclopropylpyridin-4-yl)boronic acid is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This leads to the synthesis of new organic compounds .
Action Environment
The action of (2-Cyclopropylpyridin-4-yl)boronic acid is influenced by the reaction conditions of the SM cross-coupling process . The reaction conditions are exceptionally mild and functional group tolerant , which may enhance the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
They can form reversible covalent bonds with diols, a functional group present in many biomolecules . This property allows boronic acids to participate in dynamic covalent chemistry, making them useful tools in biochemical reactions .
Cellular Effects
Boronic acids have been shown to interact with cell surface glycans, which play fundamental roles in many biological processes, including cell-cell interaction, pathogen infection, and cancer metastasis .
Molecular Mechanism
Boronic acids are known to participate in Suzuki-Miyaura cross-coupling, a widely-used carbon-carbon bond-forming reaction . This reaction involves the transmetalation of boronic acids to palladium, a process that could potentially be involved in the molecular mechanism of (2-Cyclopropylpyridin-4-yl)boronic acid .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of (2-Cyclopropylpyridin-4-yl)boronic acid in laboratory settings. Boronic acids are known for their stability and slow release rate, which can lead to favorable outcomes in cross-coupling reactions .
Metabolic Pathways
Boronic acids are known to participate in Suzuki-Miyaura cross-coupling, a reaction that could potentially involve various enzymes and cofactors .
Subcellular Localization
The ability of boronic acids to form reversible covalent bonds with diols could potentially influence their localization within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropylpyridin-4-yl)boronic acid typically involves the borylation of the corresponding halopyridine. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst under mild conditions . The reaction proceeds as follows:
Starting Material: 2-Cyclopropyl-4-bromopyridine
Reagents: Bis(pinacolato)diboron, palladium catalyst (e.g., Pd(dppf)Cl2), base (e.g., potassium acetate)
Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) for several hours.
Industrial Production Methods
Industrial production of (2-Cyclopropylpyridin-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the recovery and recycling of the palladium catalyst and other reagents are crucial for cost-effective production .
化学反应分析
Types of Reactions
(2-Cyclopropylpyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid group can be substituted with other functional groups through various nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), and inert atmosphere.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.
Oxidation: Formation of alcohols or ketones.
Substitution: Formation of substituted pyridine derivatives.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling reactions but lacks the cyclopropyl and pyridine functionalities.
4-Pyridylboronic Acid: Similar structure but without the cyclopropyl group, leading to different reactivity and applications.
Cyclopropylboronic Acid: Contains the cyclopropyl group but lacks the pyridine ring, resulting in different chemical properties.
Uniqueness
(2-Cyclopropylpyridin-4-yl)boronic acid is unique due to the presence of both the cyclopropyl and pyridine functionalities, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of complex organic molecules and in the development of new pharmaceuticals .
属性
IUPAC Name |
(2-cyclopropylpyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO2/c11-9(12)7-3-4-10-8(5-7)6-1-2-6/h3-6,11-12H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQUGBNQCWPZKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)C2CC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

